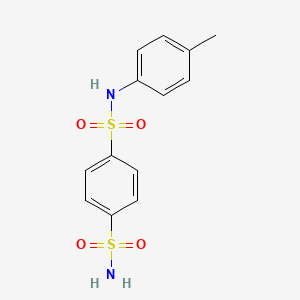![molecular formula C19H15ClO4 B5713775 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one, also known as Coumarin 151, is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research for its various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151 works by binding to specific sites on biomolecules, such as DNA and proteins, and emitting fluorescence upon excitation with light of a specific wavelength. This property makes it an ideal tool for studying the structure and function of biomolecules in vitro and in vivo.
Biochemical and Physiological Effects:
This compound 151 has been shown to have a low toxicity profile and does not have any significant effects on the biochemical or physiological processes of cells or organisms. It is therefore considered to be a safe and reliable tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151 is its high sensitivity and specificity for the detection of biomolecules. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of this compound 151 is its relatively short fluorescence lifetime, which can make it difficult to detect in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of interest is the exploration of new applications for this compound 151 in areas such as drug discovery and diagnostics. Additionally, there is ongoing research into the development of new fluorescent probes with improved properties and performance compared to this compound 151.
Synthesemethoden
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151 is synthesized by the reaction of 4-chlorobenzoyl chloride with 7-hydroxy-4,8-dimethylcoumarin in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151 is used in a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and high-performance liquid chromatography. It is commonly used as a fluorescent probe for the detection of nucleic acids, proteins, and other biomolecules.
Eigenschaften
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11-9-18(22)24-19-12(2)17(8-7-15(11)19)23-10-16(21)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWURIDZBQSPUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)

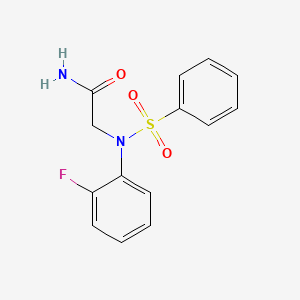


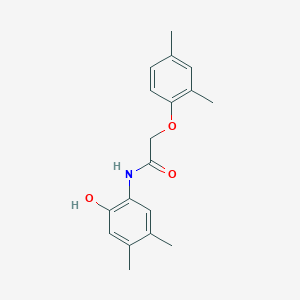
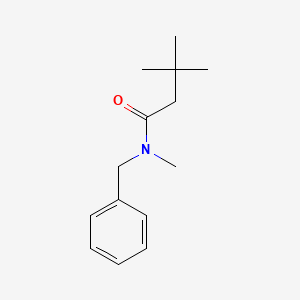
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
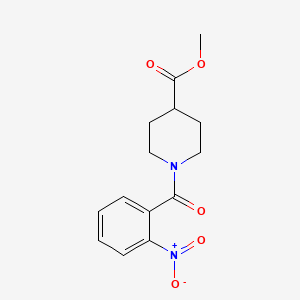
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)
